1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a pyrazol-3-amine moiety
Preparation Methods
The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with hydrazine to form the pyrazole ring, followed by amination to introduce the amine group .
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the methoxy and pyrazole groups, making it less versatile in chemical reactions.
2-Methoxycyclohexanone: Contains the methoxy group but lacks the pyrazole and amine functionalities.
1H-Pyrazol-3-amine: Contains the pyrazole and amine groups but lacks the cyclohexyl and methoxy functionalities .
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2-methoxycyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12) |
InChI Key |
ZUOIJCVMCACZJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1N2C=CC(=N2)N |
Origin of Product |
United States |
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